(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride
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Overview
Description
®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-aminobenzimidazole with an appropriate alkylating agent under controlled conditions. One common method includes the use of ®-1-chloro-2-propanol as the alkylating agent, which reacts with 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The final product is typically purified using recrystallization or chromatography methods to ensure high quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine derivatives, and substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring structure allows the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Similar structure but without the dihydrochloride salt form.
2-(1H-Benzo[d]imidazol-6-yl)ethanamine dihydrochloride: Differing in the position of the ethanamine group on the benzimidazole ring.
(4H)-Imidazol-4-ones: Another class of imidazole derivatives with different chemical properties and applications.
The uniqueness of ®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity.
This detailed article provides a comprehensive overview of ®-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEWMMVTBRJLKK-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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